4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
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Overview
Description
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a synthetic nucleoside analogue. This compound is part of the pyrrolo[2.3-d]pyrimidine family, which is known for its potential antiviral and anticancer properties. The unique structure of this compound allows it to interact with biological systems in a way that can inhibit viral replication and cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves multiple steps. One common method starts with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil. Further modifications of the sugar moiety are carried out to achieve the final product . The overall yield of this process is around 7.6% over nine steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolo[2.3-d]pyrimidine ring.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogues .
Scientific Research Applications
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves the inhibition of viral polymerase activity, which impedes viral RNA synthesis. This compound selectively targets viral enzymes, thereby suppressing viral replication. Additionally, it can inhibit DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-5-fluoro-arabinouridine: Another nucleoside analogue with antiviral properties.
2’-Deoxy-2’-beta-fluoro-4’-azido-5-fluorouridine: A pyrimidine nucleoside analogue with similar antiviral activities.
2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine: Known for its anticancer properties.
Uniqueness
4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit viral replication and cancer cell proliferation. Its dual antiviral and anticancer properties make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12F2N4O3 |
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Molecular Weight |
286.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-4-1-17(10-6(4)9(14)15-3-16-10)11-7(13)8(19)5(2-18)20-11/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7+,8-,11-/m1/s1 |
InChI Key |
CEPICCWLWUMHCB-GZCUOZMLSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)F |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)F |
Origin of Product |
United States |
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